An In-depth Technical Guide to the Molecular Structure and Properties of 1-Piperidin-3-Yl-Ethanone Hydrochloride
An In-depth Technical Guide to the Molecular Structure and Properties of 1-Piperidin-3-Yl-Ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a fundamental building block in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide provides a comprehensive technical overview of a specific, yet important, derivative: 1-Piperidin-3-Yl-Ethanone Hydrochloride. As a Senior Application Scientist, the following sections are designed to offer not just a compilation of data, but a synthesized understanding of this molecule's structure, synthesis, and characterization, grounded in established chemical principles. The aim is to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
Molecular Structure and Chemical Identity
1-Piperidin-3-Yl-Ethanone Hydrochloride is a heterocyclic organic compound. It consists of a piperidine ring substituted at the 3-position with an acetyl group. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated and associated with a chloride ion. This salt form generally enhances the compound's stability and water solubility compared to its free base form.
The precise chemical identity of this molecule is defined by several key identifiers:
| Identifier | Value | Source |
| IUPAC Name | 1-(piperidin-3-yl)ethan-1-one hydrochloride | [3] |
| CAS Number | 89895-05-6 | [3] |
| Molecular Formula | C₇H₁₄ClNO | [3] |
| Molecular Weight | 163.65 g/mol | [3] |
| SMILES | CC(=O)C1CCCNC1.Cl | [3] |
| InChI Key | HOUKURXHHTZTMT-UHFFFAOYSA-N | [4] |
The three-dimensional conformation of the piperidine ring is crucial for its interaction with biological targets. Like other saturated six-membered heterocycles, the piperidine ring of 1-piperidin-3-yl-ethanone typically adopts a chair conformation to minimize steric strain. The acetyl substituent at the 3-position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable to reduce 1,3-diaxial interactions. The specific conformational preference can be influenced by the solvent and the presence of other substituents.
Experimental Protocol (Hypothetical):
Step 1: N-protection of 3-cyanopiperidine
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To a solution of 3-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq).
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Cool the mixture in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-cyanopiperidine.
Step 2: Grignard reaction with N-Boc-3-cyanopiperidine
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of N-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of methylmagnesium bromide (CH₃MgBr) (1.2-1.5 eq) in THF.
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After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude N-Boc-3-acetylpiperidine.
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Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection and hydrochloride salt formation
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Dissolve the purified N-Boc-3-acetylpiperidine (1.0 eq) in a minimal amount of a suitable organic solvent such as diethyl ether or 1,4-dioxane.
-
Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) in slight excess.
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A precipitate of 1-Piperidin-3-Yl-Ethanone Hydrochloride should form.
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Stir the mixture for a short period, then collect the solid by filtration.
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Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.
Spectroscopic and Analytical Characterization
Due to the limited availability of published experimental data for 1-Piperidin-3-Yl-Ethanone Hydrochloride, the following characterization data is largely predictive and based on the analysis of structurally similar compounds, such as 1-acetylpiperidine. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals corresponding to the piperidine ring protons, which will be diastereotopic due to the chiral center at the 3-position. The acetyl methyl group will likely appear as a singlet.
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δ ~ 2.1-2.3 ppm (s, 3H): This singlet corresponds to the methyl protons of the acetyl group.
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δ ~ 1.5-3.5 ppm (m, 9H): This complex multiplet region will contain the signals for the nine protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield. The proton at the chiral center (C3) will also be in this region.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
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δ ~ 208-212 ppm: Carbonyl carbon of the acetyl group.
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δ ~ 40-60 ppm: Carbons of the piperidine ring, with the carbons adjacent to the nitrogen being the most downfield. The C3 carbon will also be in this region.
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δ ~ 25-30 ppm: Methyl carbon of the acetyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 1-Piperidin-3-Yl-Ethanone Hydrochloride, electrospray ionization (ESI) in positive mode would be a suitable technique.
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Expected Molecular Ion: The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free base (C₇H₁₃NO), which has a molecular weight of 127.18 g/mol .
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Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives include cleavage of the ring and loss of substituents. For 1-piperidin-3-yl-ethanone, fragmentation could involve the loss of the acetyl group or cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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~2700-3000 cm⁻¹: N-H stretching vibrations of the protonated amine (piperidinium ion).
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~1710 cm⁻¹: C=O stretching vibration of the ketone.
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~1400-1600 cm⁻¹: N-H bending vibrations.
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~2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic piperidine ring and acetyl methyl group.
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes |
| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point due to its ionic nature. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form increases polarity and water solubility. |
| pKa | ~9-10 | Estimated for the protonated piperidine nitrogen. |
Applications in Drug Discovery and Medicinal Chemistry
Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs. [1][6]1-Piperidin-3-Yl-Ethanone Hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. [7]The ketone functionality provides a reactive handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce new substituents at the acetyl group, expanding the chemical space.
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Aldol Condensation: To form larger carbon skeletons.
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Wittig Reaction: To convert the ketone to an alkene.
The 3-substituted pattern of the piperidine ring is a common motif in centrally active agents, and this building block could be utilized in the development of novel therapeutics targeting the central nervous system. [7]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1-Piperidin-3-Yl-Ethanone Hydrochloride. Based on information from commercial suppliers, this compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. [3][4]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. [3]Use in a well-ventilated area.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
1-Piperidin-3-Yl-Ethanone Hydrochloride is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic routes such as the Grignard reaction on a protected 3-cyanopiperidine. The characterization of this molecule relies on standard spectroscopic techniques, and its physicochemical properties are consistent with a hydrochloride salt of a substituted piperidine. The reactivity of the ketone functionality, combined with the desirable properties of the piperidine scaffold, makes this compound a versatile tool for the synthesis of novel bioactive molecules. As with all chemical reagents, appropriate safety measures must be observed during its handling and use.
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